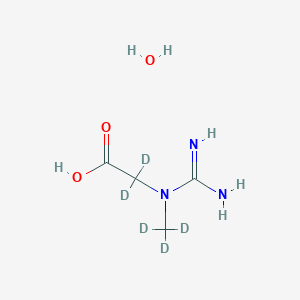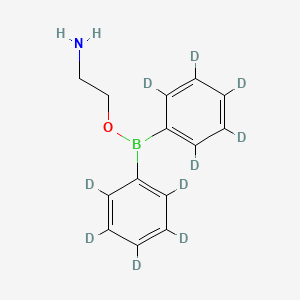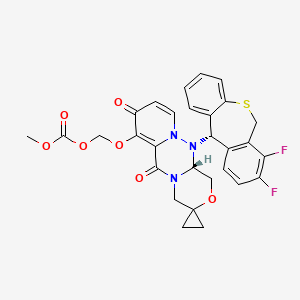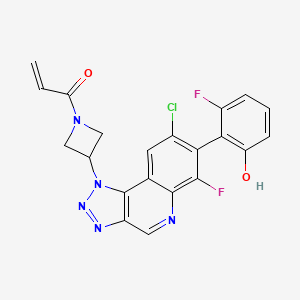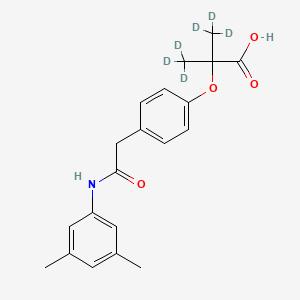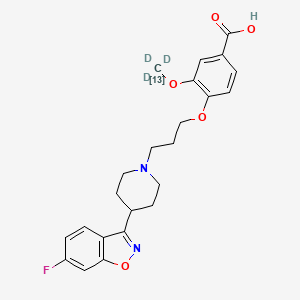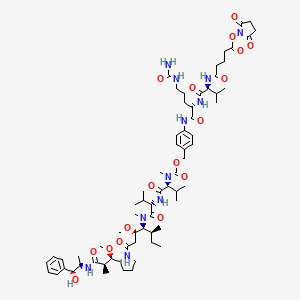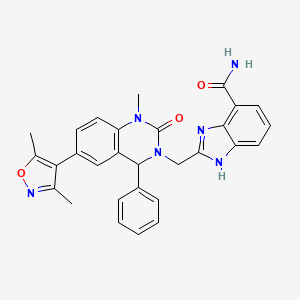
ATX inhibitor 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATX Inhibitor 17 is a small molecule inhibitor targeting the enzyme autotaxin. Autotaxin is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase family and is responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. Lysophosphatidic acid is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ATX Inhibitor 17 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: ATX Inhibitor 17 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
ATX Inhibitor 17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of autotaxin and its role in lysophosphatidic acid production.
Biology: Employed in cellular assays to investigate the effects of autotaxin inhibition on cell proliferation, migration, and cytokine production.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders by targeting the autotaxin-lysophosphatidic acid signaling pathway.
Industry: Utilized in drug discovery and development programs to identify and optimize new autotaxin inhibitors with improved efficacy and safety profiles
Wirkmechanismus
ATX Inhibitor 17 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid, reducing the levels of lysophosphatidic acid available for signaling through its G protein-coupled receptors. The reduction in lysophosphatidic acid signaling leads to decreased cell proliferation, migration, and cytokine production, which are associated with various pathological conditions .
Vergleich Mit ähnlichen Verbindungen
GLPG1690: A potent autotaxin inhibitor that has entered clinical trials for idiopathic pulmonary fibrosis.
BBT-877: Another autotaxin inhibitor in clinical development for fibrotic diseases.
BLD-0409: A small molecule inhibitor targeting autotaxin, currently under investigation for its therapeutic potential
Comparison: ATX Inhibitor 17 is unique in its structural design and binding mode compared to other autotaxin inhibitors. While GLPG1690 and BBT-877 primarily target the active site of autotaxin, this compound may exhibit a distinct binding profile, potentially offering advantages in terms of selectivity and potency. Additionally, this compound’s chemical structure allows for further modifications to enhance its pharmacokinetic properties and therapeutic efficacy .
Eigenschaften
Molekularformel |
C29H29F5N8S |
|---|---|
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
2-[(2Z)-2-[1-[5-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-6-fluoro-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethylidene]hydrazinyl]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C29H29F5N8S/c1-17-25(20-14-23(21(31)15-22(20)36-17)42-12-10-41(11-13-42)9-8-40(2)3)27(29(32,33)34)38-39-28-37-26(24(16-35)43-28)18-4-6-19(30)7-5-18/h4-7,14-15,36H,8-13H2,1-3H3,(H,37,39)/b38-27- |
InChI-Schlüssel |
VKKORIAROAMRBW-SPKJYZRXSA-N |
Isomerische SMILES |
CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)/C(=N/NC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)/C(F)(F)F |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)C(=NNC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


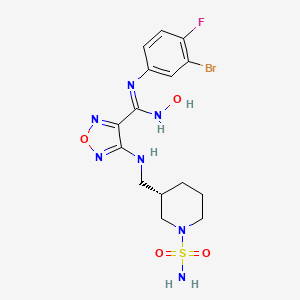
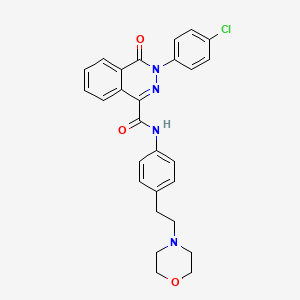

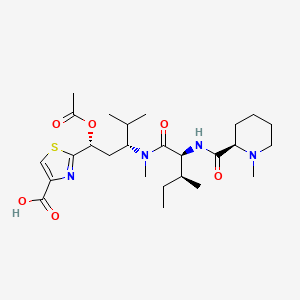

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
